1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(oxiran-2-ylmethyl)cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-7(2-1-3-7)4-6-5-9-6/h6,8H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECYOZWDRJGGMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Oxiran 2 Yl Methyl Cyclobutan 1 Ol
Strategies for the Formation of the Oxirane Moiety
A common and direct precursor for the synthesis of 1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol is the corresponding allylic alcohol, 1-(prop-2-en-1-yl)cyclobutan-1-ol. The epoxidation of the alkene in this precursor is a key transformation for introducing the oxirane ring.
Peracid-Mediated Epoxidation Pathways
The epoxidation of allylic alcohols using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a well-established method. The presence of the neighboring hydroxyl group can direct the epoxidation, leading to stereoselectivity. Early studies demonstrated that allylic alcohols exhibit facial selectivity in reactions with m-CPBA due to hydrogen bonding between the alcohol and the peracid in the transition state. wikipedia.org This interaction directs the oxidant to the syn face of the double bond relative to the hydroxyl group. For cyclic allylic alcohols, greater selectivity is often observed when the alcohol occupies a pseudo-equatorial position. wikipedia.org
While the presence of the allylic alcohol enhances stereoselectivity, it can decrease the reaction rate compared to non-functionalized alkenes. This is attributed to the electron-withdrawing effect of the oxygen atom, which reduces the nucleophilicity of the alkene. wikipedia.org
Table 1: Examples of Peracid-Mediated Epoxidation This table is illustrative of the general methodology and may not directly feature 1-(prop-2-en-1-yl)cyclobutan-1-ol due to a lack of specific literature data.
| Substrate | Peracid | Product Diastereoselectivity (syn:anti) | Reference |
| Cyclic Allylic Alcohol | m-CPBA | High syn selectivity | wikipedia.org |
| Acyclic Allylic Alcohol | Perfluoric peracid | Good selectivity | wikipedia.org |
Catalytic Epoxidation Approaches (e.g., Cobalt-catalyzed)
Metal-catalyzed epoxidation offers an alternative to peracid-mediated methods, often providing different selectivity and reactivity. Vanadium-based catalysts are known to be highly selective for the epoxidation of allylic alcohols. wikipedia.org
More recently, cobalt-salen complexes have been reported as effective catalysts for the hydrofunctionalization of tertiary allylic alcohols. thieme-connect.com These reactions can be tuned to favor either epoxidation or a semipinacol rearrangement, depending on the catalyst structure. The proposed mechanism involves the participation of alkylcobalt complexes as electrophilic intermediates. thieme-connect.com While specific examples for 1-(prop-2-en-1-yl)cyclobutan-1-ol are not detailed, this methodology presents a promising catalytic route to the desired epoxide.
Strategies for the Construction of the Cyclobutanol (B46151) Core
The synthesis of the cyclobutanol core of the target molecule can be achieved through various ring-forming reactions or by modifying existing cyclobutane (B1203170) frameworks.
Ring-Forming Reactions (e.g., Formal [3+1] Cycloaddition for Borylated Cyclobutanols)
The construction of substituted cyclobutanes is of significant interest in medicinal chemistry. nih.gov A novel approach for the synthesis of 3-borylated cyclobutanols involves a formal [3+1] cycloaddition of 1,1-diborylalkanes with epihalohydrins or epoxy alcohol derivatives. nih.govrsc.orgresearchgate.net This method provides access to functionalized cyclobutanols that can be further elaborated. The boron moiety serves as a versatile synthetic handle for subsequent cross-coupling reactions. rsc.org
The reaction proceeds with high enantiospecificity when using enantioenriched epibromohydrins, allowing for the synthesis of chiral cyclobutanols. nih.govrsc.org Although this method yields a borylated cyclobutanol, the boronic ester can be subsequently oxidized to the corresponding alcohol, providing a route to substituted cyclobutanols. rsc.org
Table 2: Examples of Formal [3+1] Cycloaddition for Borylated Cyclobutanols
| 1,1-Diborylalkane | Epoxide/Epihalohydrin | Product | Yield | Reference |
| 1,1-Diborylmethane | Epibromohydrin | 3-(Boryl)cyclobutanol | 72% | nih.gov |
| Aryl-substituted 1,1-diborylalkane | 1-Substituted epibromohydrin | Substituted 3-(Boryl)cyclobutanol | - | nih.govresearchgate.net |
Functional Group Interconversions on Cyclobutane Precursors
An alternative strategy for the synthesis of the cyclobutanol core involves the manipulation of functional groups on a pre-existing cyclobutane ring. For instance, a cyclobutanone can be a versatile precursor. The addition of an appropriate organometallic reagent, such as an allyl Grignard or allyllithium, to cyclobutanone would yield the key intermediate, 1-(prop-2-en-1-yl)cyclobutan-1-ol.
Further functional group interconversions can be employed to introduce the desired hydroxyl group. For example, the reduction of a cyclobutanone to a cyclobutanol is a fundamental transformation. Similarly, the conversion of other functional groups, such as esters or carboxylic acids, to the alcohol can be achieved using standard reducing agents. The conversion of an alcohol to a better leaving group, like a tosylate or mesylate, allows for subsequent nucleophilic substitution to introduce other functionalities if needed. ub.edu
Integrated Approaches and Cascade Reactions for the Chemical Compound
Cascade reactions, also known as tandem or domino reactions, offer an efficient approach to building molecular complexity by forming multiple bonds in a single operation. 20.210.105rsc.org Such strategies can be envisioned for the synthesis of this compound, potentially constructing both the cyclobutane and oxirane rings in a concerted or sequential one-pot process.
For example, a cascade reaction could be designed starting from a precursor that undergoes a ring-closing reaction to form the cyclobutane ring, followed by an intramolecular epoxidation. While a specific cascade reaction for the target molecule has not been reported, the literature contains examples of cascade reactions for the synthesis of related structures, such as (E)-2-alkylidenecyclobutanols from 1,1,1-trichloroalkanes and α,β-unsaturated ketones. nih.gov This demonstrates the potential for developing novel cascade sequences for the synthesis of functionalized cyclobutane systems.
Control of Stereochemistry in the Synthesis of this compound
The control of stereochemistry is paramount in the synthesis of this compound to ensure the desired biological activity and to understand its structure-activity relationship. This involves the strategic use of synthetic methods that can selectively produce one or more stereoisomers over others.
Diastereoselective synthesis aims to control the relative stereochemistry of the stereocenters within the molecule. For this compound, this pertains to the relative orientation of the hydroxyl group and the oxirane-containing side chain on the cyclobutane ring, as well as the stereochemistry of the oxirane ring relative to the cyclobutane core.
One plausible diastereoselective approach involves the epoxidation of a precursor, such as 1-(prop-2-en-1-yl)cyclobutanol. The stereochemical outcome of the epoxidation can be directed by the existing hydroxyl group on the cyclobutane ring. Metal-catalyzed epoxidations, for instance, can proceed through a transition state where the oxidant is coordinated to the hydroxyl group, leading to the delivery of the oxygen atom to one face of the double bond. For example, vanadium-catalyzed epoxidation of allylic alcohols is known to be highly diastereoselective. nih.gov The rigidity of the cyclopropyl (B3062369) core in related systems has been shown to allow for highly diastereoselective reactions on an adjacent alkenyl moiety. nih.gov
Another strategy involves the stereoselective construction of the cyclobutane ring itself. Photochemical [2+2] cycloadditions can exhibit diastereoselectivity, which is often influenced by the nature of the reactants and the reaction conditions. mdpi.com For instance, the use of a chiral hydrogen-bonding template can direct the stereochemistry of [2+2] photocycloadditions, leading to functionalized tricyclic cyclobutane derivatives with excellent diastereoselectivity. mdpi.com While not directly applied to the target molecule, these principles can be adapted.
The following table summarizes representative diastereoselective reactions that could be adapted for the synthesis of precursors to this compound.
| Reaction Type | Substrate | Reagent/Catalyst | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Directed Epoxidation | Alkenyl Cyclopropyl Carbinol | VO(acac)₂ | >20:1 | 85 | nih.gov |
| [2+2] Photocycloaddition | Isoquinolone & Alkene | Chiral H-bonding Template | >99:1 | 86-98 | mdpi.com |
| Rh-Catalyzed C-C Cleavage | 2-Aryl Quinazolinone & Alkylidenecyclopropane | [RhCp*Cl₂]₂ / Cu(OAc)₂ | >20:1 | up to 95 | acs.org |
Enantioselective synthesis focuses on controlling the absolute stereochemistry of the target molecule, leading to the formation of a single enantiomer. This can be achieved through the use of chiral catalysts, chiral reagents, or chiral auxiliaries.
Chiral Catalysts:
Enantioselective synthesis of a substituted cyclobutanone, a key precursor, can be achieved through various catalytic methods. For instance, organocatalyzed aldol reactions of cyclobutanone with aldehydes can produce chiral adducts with high enantiomeric excess (ee). nih.gov Subsequently, the side chain can be elaborated, and the ketone can be reduced to the desired alcohol with stereocontrol. Another approach is the enantioselective [2+2] cycloaddition, which can be catalyzed by chiral transition metal complexes or organocatalysts to produce enantioenriched cyclobutane derivatives. mdpi.comnih.gov
The formation of the chiral oxirane ring can be accomplished through enantioselective epoxidation of an allylic precursor. The Sharpless-Katsuki asymmetric epoxidation of allylic alcohols is a well-established method for producing chiral epoxides with high enantioselectivity. mdpi.com Alternatively, the catalytic asymmetric Corey-Chaykovsky epoxidation of a ketone precursor bearing the cyclobutanol moiety could be envisioned to generate the terminal epoxide with high ee. mdpi.com
Chiral Auxiliary Strategies:
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed. In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor to control the stereoselective formation of the cyclobutane ring or the introduction of the side chain.
For example, a chiral auxiliary could be used in a [2+2] cycloaddition reaction to control the facial selectivity of the approach of the reacting partners. mdpi.com Another possibility is the use of a chiral auxiliary to direct the nucleophilic addition to a cyclobutanone, thereby establishing the stereocenter bearing the hydroxyl group. The subsequent elaboration of the side chain and epoxidation would then lead to the desired stereoisomer. The use of an N-acyl-oxazolidinone-substituted cyclobutene in a Michael addition has been shown to proceed with high yield and enantioselectivity using a chiral catalyst. rsc.org
The following table provides examples of enantioselective reactions relevant to the synthesis of chiral cyclobutane and epoxide building blocks.
| Reaction Type | Substrate | Catalyst/Auxiliary | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Organocatalyzed Aldol Reaction | Cyclobutanone & Aromatic Aldehyde | Primary Amine Organocatalyst | up to 99% | Good | nih.gov |
| Asymmetric [2+2] Photocycloaddition | Isoquinolone & Alkene | Chiral H-bonding Template | up to 98% | 86-98 | mdpi.com |
| Asymmetric Epoxidation | Methyl Ketone | La-Li₃-BINOL complex | 91-97% | 88->99 | mdpi.com |
| Michael Addition | N-acyl-oxazolidinone-substituted cyclobutene | Chiral Squaramide Catalyst | up to 99.4% | High | rsc.org |
Chemical Reactivity and Transformation Pathways of 1 Oxiran 2 Yl Methyl Cyclobutan 1 Ol
Ring-Opening Reactions of the Oxirane Moiety
The high reactivity of the oxirane ring is a central feature of 1-[(oxiran-2-yl)methyl]cyclobutan-1-ol, making it susceptible to attack by a wide range of nucleophiles and acidic reagents. These reactions are driven by the relief of the significant ring strain inherent in the three-membered ether.
Nucleophilic Ring-Opening Mechanisms and Scope
The ring-opening of the oxirane in this compound under nucleophilic conditions, particularly with strong nucleophiles in a basic or neutral medium, is expected to proceed via an SN2 mechanism. In this pathway, the nucleophile attacks one of the electrophilic carbon atoms of the epoxide, leading to the cleavage of a carbon-oxygen bond and the formation of an alkoxide, which is subsequently protonated to yield a diol derivative.
The regioselectivity of this attack is a critical aspect. For unsymmetrical epoxides such as this one, the nucleophilic attack generally occurs at the less sterically hindered carbon atom. chemistrysteps.comlibretexts.org In the case of this compound, the C2 carbon of the oxirane is less substituted than the C3 carbon, which is attached to the cyclobutanol-containing substituent. Consequently, nucleophilic attack is predicted to occur preferentially at the terminal C2 position. This regioselectivity is a hallmark of the SN2 mechanism in epoxide ring-opening. chemistrysteps.com
The stereochemistry of the reaction is also well-defined. The SN2 attack involves a backside approach of the nucleophile relative to the carbon-oxygen bond being broken, resulting in an inversion of configuration at the center of attack. chemistrysteps.com This leads to the formation of products with a specific, predictable stereochemistry. A wide array of nucleophiles can participate in this reaction, including alkoxides, amines, thiols, and carbanions, highlighting the synthetic versatility of this transformation.
| Nucleophile (Nu⁻) | Predicted Major Product | Reaction Conditions |
| RO⁻ (Alkoxide) | 1-(1-hydroxy-2-alkoxypropyl)cyclobutan-1-ol | Basic/Neutral |
| R₂NH (Amine) | 1-(1-hydroxy-2-(dialkylamino)propyl)cyclobutan-1-ol | Neutral |
| RS⁻ (Thiolate) | 1-(1-hydroxy-2-(alkylthio)propyl)cyclobutan-1-ol | Basic/Neutral |
| R⁻ (e.g., Grignard) | 1-(1-hydroxy-2-alkylpropyl)cyclobutan-1-ol | Aprotic Solvent |
Acid-Catalyzed Ring-Opening Transformations
Under acidic conditions, the mechanism of oxirane ring-opening is altered. The reaction is initiated by the protonation of the epoxide oxygen, which enhances the electrophilicity of the ring carbons and creates a better leaving group. jove.commasterorganicchemistry.comlibretexts.org Weak nucleophiles, which are generally unreactive towards unactivated epoxides, can then open the ring.
The regioselectivity of acid-catalyzed ring-opening is often opposite to that observed under basic conditions. masterorganicchemistry.comlibretexts.orglibretexts.org The transition state has significant SN1 character, with a buildup of positive charge on the carbon atoms of the epoxide ring. jove.comlibretexts.org This positive charge is better stabilized on the more substituted carbon atom. Therefore, for this compound, the nucleophile is expected to attack preferentially at the more substituted C3 carbon. The stereochemical outcome is typically anti-addition, as the nucleophile attacks from the side opposite to the protonated oxygen. jove.com
| Nucleophile (Nu-H) | Acid Catalyst | Predicted Major Product |
| H₂O | H₂SO₄ (catalytic) | 1-(2,3-dihydroxypropyl)cyclobutan-1-ol |
| ROH | H₂SO₄ (catalytic) | 1-(2-hydroxy-3-alkoxypropyl)cyclobutan-1-ol |
| HX (anhydrous) | HX | 1-(3-halo-2-hydroxypropyl)cyclobutan-1-ol |
Rearrangement Reactions Involving the Oxirane
The presence of the neighboring hydroxyl group on the cyclobutane (B1203170) ring introduces the possibility of intramolecular reactions. Under certain conditions, particularly with acid or base catalysis, the hydroxyl group can act as an internal nucleophile, leading to rearrangement products. For instance, acid-catalyzed activation of the epoxide could be followed by an intramolecular attack of the cyclobutanol (B46151) oxygen, potentially leading to the formation of a cyclic ether. The regioselectivity of such an intramolecular cyclization would depend on the relative stability of the resulting ring systems (e.g., five-membered vs. six-membered rings).
Furthermore, the opening of the oxirane ring can generate a carbocationic intermediate (under acidic conditions) or a radical (under specific reductive conditions), which could then trigger rearrangements of the adjacent cyclobutane ring. nih.gov The interplay between the reactivity of the oxirane and the strained cyclobutanol moiety can thus lead to complex molecular reorganizations.
Reactions Involving the Cyclobutanol Moiety
The cyclobutanol portion of the molecule also possesses unique reactivity, largely influenced by the ring strain of the four-membered ring and the presence of the tertiary alcohol.
Ring-Expansion or Ring-Contraction Reactions of the Cyclobutane (Analogue Studies)
The strained nature of the cyclobutane ring in cyclobutanol derivatives makes them susceptible to ring-expansion and ring-contraction reactions, often under acidic, thermal, or photochemical conditions. These reactions are well-documented for various cyclobutanol analogues.
Ring-Expansion:
Ring-expansion reactions of cyclobutanols are a common transformation, providing access to five- or six-membered rings. These reactions can be initiated in several ways:
Acid-Catalyzed Rearrangement: Protonation of the hydroxyl group followed by its departure as water can generate a cyclobutyl cation. This cation can then undergo a 1,2-alkyl shift, leading to a ring-expanded cyclopentyl cation, which is subsequently trapped by a nucleophile. cdnsciencepub.com
Electrochemical Oxidation: Electrochemical generation of an alkoxy radical from the cyclobutanol can trigger a ring-opening and subsequent intramolecular cyclization, leading to ring-expanded products like 1-tetralones in fused aromatic systems. researchgate.net
Photochemical Reactions: Visible light photoredox catalysis can be used to initiate ring-expansion of certain cyclobutanol derivatives, such as 1-(indol-2-yl)cyclobutan-1-ols, to form cyclohexenones. acs.org
Transition Metal Catalysis: Rhodium(II) catalysis on ortho-cyclobutanol-substituted aryl azides has been shown to effect a ring expansion to medium-sized N-heterocycles. nih.gov
| Reaction Type | Catalyst/Conditions | Product Type | Reference |
| Acid-Catalyzed Dehydration-Rearrangement | Acid | Angularly fused hydroarenes | cdnsciencepub.com |
| Electrochemical Oxidation | Mn(OTf)₂, electrolysis | 1-Tetralones | researchgate.net |
| Photoredox Catalysis | Visible light, acridinium (B8443388) salt | Tetrahydrocarbazol-1-ones | acs.org |
| Rhodium(II)-Catalyzed | Rh₂(OAc)₄ | Medium-sized N-heterocycles | nih.gov |
Ring-Contraction:
While less common than ring expansion, ring-contraction of cyclobutanol derivatives to form cyclopropyl (B3062369) derivatives can also occur. For instance, treatment of 2-bromo- or 2-tosyloxy-cyclobutanones with reducing agents or Grignard reagents can lead to ring-contracted products. While not directly analogous to the parent compound, these studies indicate the possibility of accessing three-membered rings from four-membered precursors under specific conditions.
Oxidative Transformations of the Chemical Compound
The tertiary cyclobutanol moiety is the principal site for oxidative transformation. Tertiary alcohols are generally resistant to oxidation without the cleavage of carbon-carbon bonds. However, the high ring strain of the cyclobutane ring (approximately 26 kcal/mol) makes the C-C bonds adjacent to the hydroxyl-bearing carbon susceptible to cleavage under oxidative conditions. kyoto-u.ac.jpacs.org This process, often referred to as oxidative β-cleavage, is driven by the release of this strain. acs.orgacs.org
Various transition-metal-catalyzed systems and other oxidizing agents can facilitate this transformation. acs.orgresearchgate.net The reaction typically proceeds via the formation of an intermediate that undergoes β-carbon elimination, leading to a ring-opened product. acs.org For this compound, this would result in the formation of a γ-keto compound, specifically a ketone with a pendant epoxy group. The exact nature of the product can depend on the specific reagents and reaction conditions employed. kyoto-u.ac.jpresearchgate.net
| Oxidizing Agent/System | Predicted Major Product | Reaction Type |
|---|---|---|
| Lead Tetraacetate (LTA) | 5-(Oxiran-2-yl)pentan-2-one | Oxidative C-C Bond Cleavage |
| Palladium(II) Acetate / O₂ | 5-(Oxiran-2-yl)pentan-2-one | Catalytic Oxidative Ring Opening |
| Manganese Catalysts (e.g., Mn(OAc)₂) | 5-(Oxiran-2-yl)pentan-2-one | Catalytic Oxidative Ring Opening |
| Sodium Hypochlorite / Acetic Acid | Ring-opened chlorinated ketones | Oxidative C-C Bond Cleavage |
Reductive Transformations of the Chemical Compound
The primary site for reduction in this compound is the epoxide ring. The tertiary alcohol is resistant to reduction. The strained three-membered oxirane ring can be opened by various reducing agents, typically metal hydrides, to yield a diol. nih.gov
The regioselectivity of this reduction is a key consideration. The reaction involves the nucleophilic attack of a hydride ion (or its equivalent). In line with SN2 reaction principles, the hydride will preferentially attack the less sterically hindered carbon of the epoxide. nih.govjove.com In this molecule, the epoxide carbons are a secondary (C2') and a primary (C3') carbon. Therefore, the attack is predicted to occur at the terminal primary carbon (C3'), resulting in the formation of a 1,3-diol, specifically 1-(2-hydroxypropyl)cyclobutan-1-ol.
| Reducing Agent | Predicted Major Product | Reaction Type |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | 1-(2-Hydroxypropyl)cyclobutan-1-ol | Epoxide Ring Opening / Reduction |
| Sodium Borohydride (NaBH₄) in the presence of a Lewis acid | 1-(2-Hydroxypropyl)cyclobutan-1-ol | Epoxide Ring Opening / Reduction |
| Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) | 1-(2-Hydroxypropyl)cyclobutan-1-ol | Epoxide Ring Opening / Reduction |
Chemo- and Regioselectivity in Reactions of this compound
Chemoselectivity in this molecule is dictated by the relative reactivity of the tertiary alcohol and the epoxide. Due to significant ring strain, the epoxide is a much more reactive electrophile than the tertiary alcohol and will be the preferential site of attack for most nucleophiles. libretexts.orgunizin.org
Regioselectivity concerns which of the two epoxide carbons (C2' or C3') is attacked by an incoming nucleophile. The outcome is highly dependent on the reaction conditions (acidic or basic/nucleophilic). libretexts.org
Basic or Nucleophilic Conditions: Under basic or neutral nucleophilic conditions, the ring-opening follows a classic SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom. jove.commasterorganicchemistry.com For this compound, this is the terminal primary carbon (C3'). This pathway leads to the formation of a secondary alcohol at C2' and the new substituent at C3'.
Acidic Conditions: Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. masterorganicchemistry.com The subsequent nucleophilic attack exhibits a mechanism with mixed SN1 and SN2 character. openstax.org Positive charge begins to build on the more substituted carbon (C2'), which can better stabilize it. libretexts.org Consequently, the nucleophile preferentially attacks the more substituted secondary carbon (C2'). libretexts.orgmasterorganicchemistry.com This results in the formation of a primary alcohol at C3' and the new substituent at C2'.
| Conditions | Nucleophile (Nu⁻) | Mechanism | Site of Attack | Predicted Major Product |
|---|---|---|---|---|
| Basic (e.g., NaOMe) | ⁻OCH₃ | SN2 | C3' (Less substituted) | 1-[(3-Methoxy-2-hydroxy)propyl]cyclobutan-1-ol |
| Acidic (e.g., H₂SO₄/MeOH) | CH₃OH | SN1-like | C2' (More substituted) | 1-[(2-Methoxy-3-hydroxy)propyl]cyclobutan-1-ol |
| Basic (e.g., NaCN) | ⁻CN | SN2 | C3' (Less substituted) | 4-(1-Hydroxycyclobutyl)-3-hydroxybutanenitrile |
| Acidic (e.g., HBr) | Br⁻ | SN1-like | C2' (More substituted) | 1-(2-Bromo-3-hydroxypropyl)cyclobutan-1-ol |
Intermolecular and Intramolecular Reactivity Studies
The dual functionality of this compound allows for both intermolecular reactions with external reagents and intramolecular reactions where the two functional groups react with each other.
Intermolecular Reactivity: The epoxide ring is susceptible to attack by a wide array of external nucleophiles, following the regiochemical principles outlined in section 3.5. This allows for the introduction of various functional groups, leading to the synthesis of diverse 1,3-diols (under basic conditions) or 1,2-diols (under acidic conditions). Examples include reactions with alkoxides, amines, thiols, and organometallic reagents. unizin.orgmasterorganicchemistry.comarkat-usa.org
Intramolecular Reactivity: A significant reaction pathway for γ-epoxy alcohols is intramolecular cyclization, where the hydroxyl group acts as an internal nucleophile, attacking the epoxide ring. rsc.orgnih.gov This reaction can also be catalyzed by acid or base.
Base-Catalyzed Cyclization: Deprotonation of the tertiary alcohol forms an alkoxide, which can then attack the epoxide. According to Baldwin's rules for ring closure, both 4-exo-tet and 5-exo-tet closures are possibilities. The attack at the less-hindered C3' carbon would be a 5-exo-tet cyclization, leading to a substituted tetrahydrofuran (B95107) (oxolane). This is generally a favored pathway. masterorganicchemistry.comnih.gov
Acid-Catalyzed Cyclization: Under acidic conditions, the protonated epoxide is attacked by the neutral hydroxyl group. Attack at the more substituted C2' carbon, a 4-exo-tet cyclization, would lead to a substituted oxetane. While 4-membered ring formation is less common, it has been observed in the cyclization of some γ-epoxy alcohols. rsc.org However, the 5-exo cyclization to the tetrahydrofuran derivative is often the kinetically and thermodynamically preferred outcome. nih.gov
| Reaction Type | Conditions | Reactant/Process | Predicted Major Product | Product Class |
|---|---|---|---|---|
| Intermolecular | Basic (e.g., NaNH₂) | Ammonia (NH₃) | 1-[(3-Amino-2-hydroxy)propyl]cyclobutan-1-ol | Amino alcohol |
| Intermolecular | Acidic (e.g., H₂SO₄) | Water (H₂O) | 1-(2,3-Dihydroxypropyl)cyclobutan-1-ol | Triol |
| Intramolecular | Basic (e.g., NaH) | Internal Cyclization | 2-(1-Hydroxycyclobutyl)methyl]tetrahydrofuran-3-ol | Cyclic Ether (Tetrahydrofuran) |
| Intramolecular | Acidic (e.g., H₂SO₄) | Internal Cyclization | 2-(1-Hydroxycyclobutyl)methyl]tetrahydrofuran-3-ol | Cyclic Ether (Tetrahydrofuran) |
Mechanistic Investigations and Reaction Dynamics
Elucidation of Reaction Mechanisms via Kinetic Studies
Kinetic studies are instrumental in elucidating reaction mechanisms by providing quantitative data on reaction rates and the factors that influence them. For 1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol, kinetic analyses would likely focus on the ring-opening reactions of both the cyclobutane (B1203170) and oxirane rings, as these are the most probable pathways for its transformation.
The thermal decomposition of cyclobutane, for instance, has been a subject of both experimental and theoretical investigation. These studies reveal that the ring-opening of cyclobutane is a unimolecular process that proceeds through a biradical intermediate. arxiv.org The activation energy for such a process is significant due to the breaking of a carbon-carbon bond. arxiv.org By analogy, kinetic studies on this compound would be expected to show a high activation barrier for the cleavage of the cyclobutane ring.
Conversely, the ring-opening of the oxirane moiety can proceed via different mechanisms (acid-catalyzed or base-catalyzed) with distinct kinetic profiles. Acid-catalyzed epoxide ring-opening, for example, typically follows a mechanism involving a protonated epoxide intermediate, which is then attacked by a nucleophile. The rate of this reaction is dependent on the concentration of both the acid catalyst and the epoxide.
Table 1: Representative Kinetic Data for Cycloalkane Ring Opening
| Cycloalkane | Activation Enthalpy (ΔH≠) (kcal/mol) | Reaction Products |
| Cyclobutane | 62.7 | 2 Ethylene |
| Cyclopentane | - | 1-Pentene or Cyclopropane + Ethylene |
| Cyclohexane | - | 1-Hexene |
Note: Data adapted from computational studies on cycloalkane decomposition. arxiv.org Specific values for this compound would require dedicated experimental investigation.
Identification of Key Intermediates
The identification of reaction intermediates is a cornerstone of mechanistic chemistry, providing a snapshot of the species that exist between reactants and products. For reactions involving this compound, several key intermediates can be postulated based on the reactivity of its functional groups.
In the case of cyclobutane ring cleavage, a 1,4-diradical is the accepted intermediate. researchgate.net Mechanochemical studies on cyclobutane derivatives have provided evidence for the formation of such diradical intermediates, which can then lead to the formation of stereochemically distinct products. researchgate.net
For the oxirane ring, acid-catalyzed opening proceeds through a protonated epoxide, which can be viewed as a key intermediate. The subsequent nucleophilic attack can occur at either of the two carbon atoms of the epoxide ring. In the context of this compound, this could lead to the formation of diol products. In metal-catalyzed C-C bond activation of cyclobutanols, iridium or rhodium cyclobutanolate complexes have been proposed as crucial intermediates. nih.gov For example, in iridium-catalyzed reactions, an Ir(III)-hydride intermediate formed by oxidative addition into the O-H bond of the cyclobutanol (B46151) is a key species. nih.gov
Influence of Ring Strain and Electronic Effects on Reactivity
The reactivity of cyclic compounds is significantly influenced by ring strain, which arises from the deviation of bond angles from their ideal values. Both the cyclobutane and oxirane rings in this compound are strained, which is a major driver for their reactivity.
The ring strain energy of cyclobutane is approximately 26 kcal/mol. arxiv.org This stored energy can be released in ring-opening reactions, providing a thermodynamic driving force. nih.gov The cleavage of the cyclobutane ring relieves this strain, making such reactions energetically favorable, although they may still have high activation barriers.
Electronic effects also play a critical role. The presence of the hydroxyl group on the cyclobutane ring can influence its reactivity. For instance, in metal-catalyzed C-C bond activation, the hydroxyl group is directly involved in the formation of the initial metal-alkoxide intermediate. nih.gov The oxirane ring, being an ether, has electron-donating character which can influence the reactivity of the adjacent cyclobutanol.
Solvent Effects and Reaction Catalysis in Transformations of the Chemical Compound
The choice of solvent and catalyst can have a profound impact on the outcome of chemical reactions. For transformations of this compound, these factors would be critical in controlling which of the strained rings reacts and by what mechanism.
Solvent polarity can influence the rates of reactions that involve charge separation in the transition state. For example, the acid-catalyzed ring-opening of epoxides often proceeds faster in polar protic solvents that can stabilize the developing positive charge in the transition state.
Catalysis is essential for many of the potential transformations of this molecule. As mentioned, transition metals like iridium and rhodium can catalyze the C-C bond activation of the cyclobutanol. nih.gov Acid catalysts (e.g., trifluoroacetic acid) are commonly used to promote the ring-opening of epoxides and can also facilitate spiroannulation reactions of cyclobutanols. nih.gov The use of phase-transfer catalysts has also been explored for the synthesis of spiro-cyclobutane derivatives, demonstrating the diverse catalytic strategies that can be employed. ajgreenchem.com
Table 2: Overview of Potential Catalytic Systems
| Catalyst Type | Potential Transformation |
| Iridium or Rhodium Complexes | C-C bond activation of the cyclobutane ring |
| Brønsted or Lewis Acids | Ring-opening of the oxirane ring; Spiroannulation |
| Phase-Transfer Catalysts | Synthesis of spirocyclic derivatives |
Spectroscopic and Structural Characterization of 1 Oxiran 2 Yl Methyl Cyclobutan 1 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone of molecular structure determination in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) spectra, the precise connectivity of atoms within the 1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol framework can be mapped out. While specific experimental data for this exact compound is not widely published, a detailed analysis based on established chemical shift principles and data from analogous structures allows for a reliable prediction of its spectral features.
The ¹H NMR spectrum provides information on the chemical environment and neighboring protons for each unique hydrogen atom in the molecule. The ¹³C NMR spectrum reveals the number of unique carbon environments and their hybridization state.
Proton (¹H) NMR: The structure of this compound contains several distinct proton environments. The protons on the cyclobutane (B1203170) ring are expected to produce complex multiplets in the aliphatic region (δ 1.5–2.5 ppm), a typical range for cycloalkanes. nih.govresearchgate.net The methylene (B1212753) bridge protons (CH ₂-oxirane) are diastereotopic due to the adjacent chiral center of the oxirane ring and would likely appear as distinct signals, possibly as a complex multiplet or a pair of doublets of doublets. The three protons of the oxirane ring form a distinct spin system, with the methine proton (CH) and the two diastereotopic methylene protons (CH₂) expected to resonate between δ 2.5 and 3.5 ppm. A broad singlet, characteristic of the hydroxyl (-OH) proton, would also be present, with its chemical shift being highly dependent on solvent and concentration.
Carbon-13 (¹³C) NMR: The molecule possesses eight unique carbon atoms. The quaternary carbon of the cyclobutane ring attached to the hydroxyl group is expected to be the most downfield of the aliphatic carbons (around δ 70-75 ppm). The other three methylene carbons of the cyclobutane ring would appear further upfield. The methylene bridge carbon, being adjacent to the electron-withdrawing oxirane ring, would resonate in the δ 45-55 ppm range. The two carbons of the oxirane ring are also expected in this region (δ 40–60 ppm), which is characteristic for strained epoxy rings. np-mrd.org
Predicted NMR Spectral Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| C1 -OH (Cyclobutane) | - | 70 - 75 |
| C2 /C4 (Cyclobutane) | 1.8 - 2.5 (m) | 30 - 35 |
| C3 (Cyclobutane) | 1.5 - 2.0 (m) | 12 - 18 |
| C H₂ (Bridge) | 2.0 - 2.8 (m) | 45 - 55 |
| C H (Oxirane) | 3.0 - 3.5 (m) | 48 - 55 |
| C H₂ (Oxirane) | 2.6 - 2.9 (m) | 42 - 48 |
| OH | Variable (br s) | - |
Note: Chemical shifts are predictions based on analogous structures and may vary based on solvent and experimental conditions. m = multiplet, br s = broad singlet.
2D NMR experiments are essential for assembling the molecular puzzle by revealing correlations between different nuclei. science.govnanalysis.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling, establishing which protons are on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the protons within the oxirane ring, between the oxirane methine proton and the adjacent methylene bridge protons, and amongst the interconnected protons of the cyclobutane ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon atom it is directly attached to. columbia.edu It provides unambiguous one-bond ¹H-¹³C correlations, confirming the assignments made in the 1D spectra. For example, the proton signals predicted to be in the δ 2.6-2.9 ppm range would show a cross-peak to the carbon signal predicted at δ 42-48 ppm, confirming their assignment to the oxirane CH₂ group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons over two to three bonds. columbia.edu This is crucial for connecting molecular fragments. Key HMBC correlations would include signals from the methylene bridge protons to the quaternary C1 of the cyclobutane ring and to both carbons of the oxirane ring. Similarly, protons on the cyclobutane ring (at C2 and C4) would show correlations to the quaternary C1, confirming the ring structure and substitution pattern.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques like IR and Raman are powerful tools for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the 3600-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group. acgpubs.org The region between 3000 and 2850 cm⁻¹ would feature multiple sharp peaks corresponding to the C-H stretching of the methylene groups in the cyclobutane ring and the connecting bridge. The C-H stretches of the strained oxirane ring may appear at slightly higher frequencies, just above 3000 cm⁻¹. The fingerprint region would contain several key vibrations. A strong C-O stretching band for the tertiary alcohol would be expected around 1100-1200 cm⁻¹. Crucially, the presence of the epoxide ring would be confirmed by a set of characteristic peaks: a C-O-C asymmetric stretch between 950–810 cm⁻¹, a symmetric stretch between 880–750 cm⁻¹, and a "ring breathing" vibration near 1250 cm⁻¹. spectroscopyonline.com
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the C-H and C-C bond vibrations of the aliphatic rings would be clearly visible. The symmetric "ring breathing" vibration of the epoxide ring around 1250 cm⁻¹ is often a strong and sharp band in Raman spectra, providing excellent confirmation of this functional group. conicet.gov.ar
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Alcohol (-OH) | O-H Stretch | 3600 - 3200 (Strong, Broad) | Weak |
| Aliphatic (CH₂) | C-H Stretch | 2980 - 2850 (Strong) | Strong |
| Epoxide (C-H) | C-H Stretch | ~3050 - 3000 (Medium) | Medium |
| Epoxide Ring | Ring Breathing | ~1250 (Medium) | Strong |
| Alcohol (C-O) | C-O Stretch | 1200 - 1100 (Strong) | Weak |
| Epoxide Ring | C-O-C Asymmetric Stretch | 950 - 810 (Strong) | Medium |
| Epoxide Ring | C-O-C Symmetric Stretch | 880 - 750 (Medium) | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The molecular formula for this compound is C₈H₁₄O₂. The calculated monoisotopic mass is 142.0994 u. HRMS analysis would be expected to detect this mass as an adduct, for example, the protonated molecule [M+H]⁺ at m/z 143.1072 or the sodium adduct [M+Na]⁺ at m/z 165.0891.
A key fragmentation pathway for alcohols is the loss of water, which would result in a fragment ion [M-H₂O]⁺ at m/z 124.0888. libretexts.orglibretexts.org Another common pathway is alpha-cleavage, the breaking of the bond between the cyclobutane ring and the methylene bridge. youtube.com This could lead to a stable oxonium ion or fragment ions corresponding to the loss of the oxiranemethyl group (C₃H₅O, 57 u) or the cyclobutanol (B46151) ring itself.
Predicted HRMS Data and Major Fragments for this compound
| Ion Species | Formula | Calculated m/z | Fragmentation Pathway |
| [M]⁺˙ | [C₈H₁₄O₂]⁺˙ | 142.0994 | Molecular Ion |
| [M+H]⁺ | [C₈H₁₅O₂]⁺ | 143.1072 | Protonated Molecule |
| [M+Na]⁺ | [C₈H₁₄NaO₂]⁺ | 165.0891 | Sodiated Molecule |
| [M-H₂O]⁺˙ | [C₈H₁₂O]⁺˙ | 124.0888 | Dehydration (Loss of H₂O) |
| [C₅H₉O]⁺ | [C₅H₉O]⁺ | 85.0653 | α-Cleavage (Loss of C₃H₅O radical) |
| [C₃H₅O]⁺ | [C₃H₅O]⁺ | 57.0340 | α-Cleavage (Loss of C₅H₉O radical) |
Collision Cross-Section (CCS) is a physicochemical property that describes the size and shape of an ion in the gas phase. Determined using ion mobility-mass spectrometry (IM-MS), the CCS value provides an additional dimension for compound identification, orthogonal to retention time and mass-to-charge ratio. While no experimental CCS value for this compound has been reported, it could be measured experimentally or predicted using computational models. The CCS value would differ for various adducts, with the sodium adduct ([M+Na]⁺) generally exhibiting a larger CCS value than the protonated adduct ([M+H]⁺) due to the larger size of the sodium ion. This additional data point would increase the confidence in the identification of this compound in complex mixtures.
X-ray Crystallography for Absolute Stereochemical Determination
X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute stereochemistry of chiral molecules in the solid state. wikipedia.org This technique relies on the diffraction of X-rays by the electron clouds of atoms within a single crystal. The resulting diffraction pattern provides a detailed three-dimensional map of the electron density, from which the precise spatial arrangement of atoms, bond lengths, and bond angles can be elucidated. libretexts.org
For a molecule like this compound, which contains multiple stereocenters, X-ray crystallography can unequivocally establish the relative and absolute configuration of each chiral center. The determination of the absolute configuration is made possible by the phenomenon of anomalous dispersion, which occurs when the X-ray wavelength is near the absorption edge of an atom in the crystal. This effect leads to small but measurable differences in the intensities of Friedel pairs (reflections from opposite sides of a crystal plane), which allows for the assignment of the correct enantiomer.
While no specific crystallographic data for this compound is publicly available, a representative table of expected bond lengths and angles can be compiled based on known structural data for cyclobutane and epoxide-containing molecules. psu.edumdpi.com The cyclobutane ring is known to adopt a puckered or "butterfly" conformation to alleviate torsional strain, with internal bond angles deviating from the ideal 90° of a planar square. libretexts.orglibretexts.org
| Parameter | Typical Value | Description |
|---|---|---|
| C-C (cyclobutane) | 1.54 - 1.57 Å | Carbon-carbon single bond length within the cyclobutane ring. psu.edu |
| C-C-C (cyclobutane) | ~88° | Internal carbon-carbon-carbon bond angle in the puckered cyclobutane ring. libretexts.org |
| C-O (epoxide) | 1.42 - 1.47 Å | Carbon-oxygen single bond length in the oxirane ring. |
| C-C (epoxide) | 1.45 - 1.50 Å | Carbon-carbon single bond length in the oxirane ring. |
| C-O-C (epoxide) | ~60° | Internal carbon-oxygen-carbon bond angle in the oxirane ring. |
The puckering of the cyclobutane ring in this compound would be a key feature of its crystal structure, influencing the orientation of the (oxiran-2-yl)methyl and hydroxyl substituents. These substituents can be in either axial or equatorial positions relative to the mean plane of the cyclobutane ring, and their specific arrangement would be definitively determined by X-ray diffraction analysis.
Advanced Spectroscopic Methods for Conformational Analysis
While X-ray crystallography provides a static picture of a molecule in the solid state, the conformational dynamics in solution are often explored using advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. numberanalytics.com For a flexible molecule like this compound, NMR can provide invaluable insights into the puckering of the cyclobutane ring and the rotational preferences of the side chain.
The conformational equilibrium of substituted cyclobutanes can be investigated by analyzing proton-proton coupling constants (³JHH). nih.gov The magnitude of these couplings is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By comparing experimentally measured coupling constants with theoretical values for different conformations, the relative populations of axial and equatorial conformers can be estimated. nih.gov
In conjunction with experimental NMR data, computational methods such as Density Functional Theory (DFT) are powerful tools for conformational analysis. researchgate.net DFT calculations can be used to model the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. The calculated NMR parameters for these conformers can then be compared with the experimental data to validate the computational model and gain a more detailed understanding of the conformational landscape.
| NMR Parameter | Application in Conformational Analysis | Expected Observations for this compound |
|---|---|---|
| ³JHH (vicinal coupling) | Determination of dihedral angles and ring puckering. nih.gov | Different coupling constants for axial-axial, axial-equatorial, and equatorial-equatorial proton interactions, reflecting the puckered nature of the cyclobutane ring. |
| ⁴JHH (long-range coupling) | Can be sensitive to the conformational equilibrium between axial and equatorial conformers. nih.gov | Observation of specific long-range couplings may provide additional constraints for conformational modeling. |
| NOE (Nuclear Overhauser Effect) | Identification of through-space proximities between protons. | NOEs between the oxiran-2-ylmethyl side chain and the cyclobutane ring protons would indicate the preferred orientation of the substituent. |
| ¹³C Chemical Shifts | Sensitive to the local electronic environment and steric effects. | Differences in ¹³C chemical shifts for the cyclobutane carbons could provide information on ring strain and substituent effects. |
The combination of these advanced spectroscopic methods and computational modeling provides a comprehensive approach to characterizing the complex stereochemistry and conformational behavior of molecules like this compound and its derivatives.
Theoretical and Computational Insights into this compound
Computational chemistry provides a powerful lens for understanding the intricate properties and behaviors of molecules at the atomic level. For the compound this compound, a bifunctional molecule featuring a cyclobutanol and an epoxide ring, theoretical and computational studies are instrumental in elucidating its electronic structure, potential reaction pathways, and conformational landscape. While specific experimental and computational studies on this exact molecule are not extensively documented in publicly available literature, we can explore the theoretical framework and computational methodologies that would be applied to investigate its chemical nature.
Applications of 1 Oxiran 2 Yl Methyl Cyclobutan 1 Ol in Material Science and Chemical Synthesis
Utilization as a Versatile Synthetic Building Block
The structure of 1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol, featuring a strained three-membered oxirane ring and a four-membered cyclobutane (B1203170) ring, suggests its utility as a versatile intermediate in organic synthesis. The presence of both a nucleophilic hydroxyl group and an electrophilic epoxide ring allows for a variety of chemical transformations.
Precursor in Complex Organic Molecule Synthesis
The epoxide ring is a key functional group that can undergo ring-opening reactions with a wide array of nucleophiles (such as amines, thiols, and carbanions) under either acidic or basic conditions. researchgate.net This reactivity allows for the introduction of diverse functionalities and the construction of more complex molecular architectures. The adjacent tertiary alcohol on the cyclobutane ring can direct these reactions or be used as a handle for further modifications. The cyclobutane moiety itself is a valuable structural motif in medicinal chemistry and materials science, and this compound could serve as a starting point for creating more elaborate cyclobutane-containing molecules. nih.gov
Role in Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening and drug discovery. The bifunctional nature of this compound makes it a potentially valuable scaffold for DOS. The oxirane and alcohol groups can be reacted sequentially or in one-pot procedures with different reagents to rapidly generate a collection of distinct compounds from a single starting material. For instance, the epoxide could be opened with one set of nucleophiles, while the alcohol is esterified or etherified with another set of electrophiles, leading to a wide range of products with varied stereochemistry and appendage diversity.
Integration into Polymer Chemistry
Both the oxirane and hydroxyl functional groups in this compound are reactive sites for polymerization processes.
The oxirane ring can undergo ring-opening polymerization to form polyethers. ontosight.airesearchgate.net This can be initiated by cationic or anionic initiators. The resulting polymer would feature a repeating unit with a pendant cyclobutanol (B46151) group, which could influence the polymer's physical properties, such as its glass transition temperature, solubility, and thermal stability. The hydroxyl group could also act as an initiator for the polymerization of other cyclic monomers, like lactones or epoxides, leading to the formation of graft or block copolymers.
Furthermore, the cyclobutane unit can impart rigidity and unique thermal properties to the polymer backbone, a desirable trait in the development of advanced engineering plastics and polyesters. nih.govrsc.orgrsc.org
Development of Specialty Chemicals, Coatings, and Adhesives
Epoxides are fundamental components in the formulation of high-performance adhesives and coatings due to their excellent adhesion, chemical resistance, and mechanical strength upon curing. This compound could be used as a monomer or cross-linking agent in epoxy resin systems. The hydroxyl group can participate in the curing process, potentially reacting with other functional groups like isocyanates to form polyurethanes or with anhydrides and amines in traditional epoxy curing. The incorporation of the cyclobutane structure could enhance the thermal stability and mechanical toughness of the final cured material.
Synthesis of Advanced Organic Materials
The unique combination of a strained cyclobutane ring and a reactive epoxide suggests potential applications in the synthesis of advanced organic materials. The rigid cyclobutane scaffold can be a building block for creating molecules with specific three-dimensional structures, which is relevant for developing materials with tailored optical or electronic properties. For example, it could be incorporated into liquid crystals, organic light-emitting diodes (OLEDs), or specialized polymers where conformational rigidity is crucial. The ability of the oxirane to react and link molecules together makes it a key handle for constructing larger, well-defined supramolecular structures or functionalized materials.
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Routes
Key areas for investigation include:
Catalytic Epoxidation: Exploring more efficient and selective catalytic systems for the epoxidation of the precursor alkene, 1-(allyl)cyclobutanol. This includes the use of earth-abundant metal catalysts and organocatalysts to replace traditional stoichiometric oxidants.
Biocatalysis: Employing enzymes, such as lipases for kinetic resolution or monooxygenases for asymmetric epoxidation, could provide highly enantioselective routes to chiral derivatives of the target molecule.
Renewable Feedstocks: Investigating pathways to synthesize the cyclobutane (B1203170) core from renewable resources would represent a significant advancement in the sustainable production of this class of compounds.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Catalytic Epoxidation | Higher efficiency, reduced waste, potential for asymmetric induction. | Catalyst stability, substrate scope, and cost of novel catalysts. |
| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally benign. | Enzyme stability, substrate specificity, and scalability of processes. |
| Renewable Feedstocks | Reduced reliance on petrochemicals, improved environmental footprint. | Development of efficient conversion pathways from biomass to cyclobutane precursors. |
Exploration of Underutilized Reactivity Modes for the Chemical Compound
The reactivity of 1-[(oxiran-2-yl)methyl]cyclobutan-1-ol is dominated by the electrophilic nature of the epoxide ring, making it susceptible to nucleophilic attack. However, more nuanced and less explored reactivity patterns could be investigated to access novel molecular architectures.
Future research could focus on:
Intramolecular Rearrangements: Designing conditions that favor intramolecular cascade reactions, where the cyclobutanol (B46151) hydroxyl group or a derivative thereof acts as an internal nucleophile. This could lead to the formation of complex bicyclic or spirocyclic systems.
Radical-Mediated Transformations: Exploring the behavior of the molecule under radical conditions could unveil new carbon-carbon and carbon-heteroatom bond-forming strategies that are orthogonal to traditional polar reactivity.
Transition-Metal Catalyzed Ring-Opening: Utilizing transition metal catalysts to modulate the regioselectivity and stereoselectivity of the epoxide ring-opening could provide access to a wider range of functionalized cyclobutane derivatives.
Advanced Stereochemical Control Strategies in its Synthesis
Achieving precise control over the stereochemistry of this compound is crucial for its potential applications in areas such as medicinal chemistry and materials science. Future research will need to move beyond classical resolution techniques towards more sophisticated asymmetric synthetic methods.
Promising strategies include:
Asymmetric Epoxidation: The development of new chiral catalysts for the asymmetric epoxidation of 1-(allyl)cyclobutanol would be a direct and efficient route to enantiomerically enriched this compound.
Chiral Pool Synthesis: Starting from readily available chiral building blocks to construct the cyclobutane ring could provide an alternative pathway to enantiopure products.
Dynamic Kinetic Resolution: Combining enzymatic or chemical resolution of a racemic intermediate with in situ racemization of the undesired enantiomer could theoretically provide a quantitative yield of a single stereoisomer.
Integration with Flow Chemistry and Automated Synthesis
To accelerate the exploration of the chemical space around this compound, the integration of its synthesis and derivatization with modern automation technologies is essential. Flow chemistry, in particular, offers several advantages for handling reactive intermediates and improving reaction efficiency and safety.
Future research directions in this area involve:
Development of Continuous Flow Synthesis: Designing a continuous flow process for the multi-step synthesis of the target molecule would enable rapid production and optimization of reaction conditions.
Automated Reaction Screening: Utilizing robotic platforms to perform high-throughput screening of catalysts, solvents, and other reaction parameters could significantly speed up the discovery of optimal conditions for its synthesis and subsequent transformations.
In-line Analysis and Purification: Integrating real-time analytical techniques (e.g., NMR, IR) and automated purification systems into a flow setup would allow for on-demand synthesis and isolation of derivatives.
Computational Design of New Reactions and Derivatives of this compound
Computational chemistry and machine learning are poised to play a pivotal role in guiding future research on this compound. In silico methods can help to predict reactivity, design novel derivatives with desired properties, and elucidate reaction mechanisms.
Key areas for computational investigation include:
Reaction Pathway Modeling: Using quantum chemical calculations (e.g., Density Functional Theory) to model the transition states of potential reactions can provide insights into reactivity and selectivity, thereby guiding experimental design.
Virtual Screening: Employing computational docking and molecular dynamics simulations to screen virtual libraries of derivatives against biological targets could identify promising candidates for drug discovery.
Predictive Modeling: Developing machine learning models trained on experimental data to predict the outcomes of reactions or the properties of new derivatives would accelerate the discovery process.
| Computational Approach | Application to this compound | Potential Impact |
| Quantum Chemistry | Elucidation of reaction mechanisms and prediction of stereochemical outcomes. | Rational design of selective synthetic routes. |
| Molecular Docking | Screening of virtual derivatives against protein targets. | Identification of potential bioactive compounds. |
| Machine Learning | Prediction of reaction yields and optimization of reaction conditions. | Acceleration of research and development cycles. |
Q & A
Q. What are the common synthetic routes for preparing 1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol?
Methodological Answer: Synthesis typically involves functionalization of cyclobutanol derivatives. A key step is the introduction of the epoxide (oxirane) group via alkylation or oxidation. For example:
- Epoxide Formation : Reaction of cyclobutan-1-ol derivatives with epichlorohydrin or via Sharpless epoxidation of allylic alcohols.
- Cyclobutanol Functionalization : Alkylation of cyclobutan-1-ol with a methyl group followed by epoxidation of the resulting allylic position.
A related synthesis () demonstrates the use of high-temperature (100°C) reactions in IPA/H₂O for similar strained systems, suggesting thermal stability considerations for epoxide-containing intermediates .
Q. How is the structure of this compound confirmed using spectroscopic methods?
Methodological Answer: Characterization relies on <sup>1</sup>H NMR , <sup>13</sup>C NMR , and IR spectroscopy :
Q. What are the key reactivity patterns of this compound relevant to organic synthesis?
Methodological Answer: The compound exhibits dual reactivity:
Epoxide Ring-Opening : Nucleophilic attack (e.g., by amines, thiols) at the oxirane carbon, forming substituted alcohols ().
Cyclobutanol Reactivity : Acid-catalyzed dehydration to form cyclobutene derivatives or participation in hydrogen-bonding networks ().
Strain-Driven Reactions : Cyclobutane ring strain (~26 kcal/mol) may facilitate [2+2] cycloadditions or ring-expansion reactions under photolytic conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in epoxide-forming reactions?
Methodological Answer: Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic epoxidation rates.
- Catalysis : Use of Lewis acids (e.g., BF₃·OEt₂) to stabilize transition states in epoxide formation.
- Temperature Control : Moderate heating (80–100°C) balances reactivity and epoxide stability ( uses 100°C for 4 days) .
- Purification : HPLC or column chromatography to isolate the product from diastereomers or byproducts ().
Q. What strategies are employed to resolve contradictory data in the characterization of cyclobutanol derivatives?
Methodological Answer: Contradictions (e.g., ambiguous NMR signals) are addressed via:
- Crystallography : Single-crystal X-ray diffraction (using SHELXL software) provides unambiguous structural confirmation () .
- Dynamic NMR : Variable-temperature NMR resolves overlapping signals (e.g., cyclobutane ring puckering).
- Isotopic Labeling : <sup>13</sup>C-labeled analogs clarify carbon connectivity in complex spectra () .
Q. What computational methods are used to predict the stability and reactivity of this compound?
Methodological Answer:
- DFT Calculations : Gaussian or ORCA software models strain energy and transition states for epoxide ring-opening (e.g., B3LYP/6-31G* basis set).
- Molecular Dynamics (MD) : Simulates solvent effects on reactivity (e.g., aqueous vs. nonpolar environments).
- Retrosynthesis Tools : Platforms like EPA DSSTox () predict feasible synthetic pathways and stability under varying conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
